molecular formula C13H21N5O2 B10842536 3-(6-Amino-purin-9-yl)-4-butoxy-butan-2-ol

3-(6-Amino-purin-9-yl)-4-butoxy-butan-2-ol

Cat. No.: B10842536
M. Wt: 279.34 g/mol
InChI Key: JLZPQJZPCMKWRD-RGURZIINSA-N
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Description

3-(6-Amino-purin-9-yl)-4-butoxy-butan-2-ol is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals. The compound’s unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-purin-9-yl)-4-butoxy-butan-2-ol typically involves the reaction of a purine derivative with a butoxy-butanol precursor. One common method involves the alkylation of 6-amino-purine with 4-butoxy-butan-2-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-purin-9-yl)-4-butoxy-butan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines or halides for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while nucleophilic substitution can produce various substituted purine derivatives with different functional groups .

Scientific Research Applications

3-(6-Amino-purin-9-yl)-4-butoxy-butan-2-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a model compound for studying the interactions of purine derivatives with biological macromolecules such as DNA and proteins.

    Medicine: The compound’s structural similarity to nucleotides makes it a potential candidate for developing antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(6-Amino-purin-9-yl)-4-butoxy-butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-purin-9-yl derivatives: These compounds share the purine ring system and amino group, making them structurally similar to 3-(6-Amino-purin-9-yl)-4-butoxy-butan-2-ol.

    Butoxy-butanol derivatives: Compounds with similar butanol moieties can exhibit comparable chemical reactivity and properties.

Uniqueness

This compound is unique due to its specific combination of the purine ring system and butoxy-butanol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

(2S)-3-(6-aminopurin-9-yl)-4-butoxybutan-2-ol

InChI

InChI=1S/C13H21N5O2/c1-3-4-5-20-6-10(9(2)19)18-8-17-11-12(14)15-7-16-13(11)18/h7-10,19H,3-6H2,1-2H3,(H2,14,15,16)/t9-,10?/m0/s1

InChI Key

JLZPQJZPCMKWRD-RGURZIINSA-N

Isomeric SMILES

CCCCOCC([C@H](C)O)N1C=NC2=C(N=CN=C21)N

Canonical SMILES

CCCCOCC(C(C)O)N1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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